molecular formula C19H20OS B6087893 2,2-Dimethyl-6,6-diphenylthian-4-one

2,2-Dimethyl-6,6-diphenylthian-4-one

Cat. No.: B6087893
M. Wt: 296.4 g/mol
InChI Key: DPQZAAZOJVDAPT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6,6-diphenylthian-4-one is an organic compound with a unique structure that includes a thian-4-one ring substituted with two methyl groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6,6-diphenylthian-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,6-diphenylthiopyran-4-one with acetone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6,6-diphenylthian-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

2,2-Dimethyl-6,6-diphenylthian-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6,6-diphenylthian-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with biological molecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diphenyl-4H-thiopyran-4-one
  • 2,6-Dimethyl-4H-thiopyran-4-one
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione

Uniqueness

2,2-Dimethyl-6,6-diphenylthian-4-one is unique due to the presence of both methyl and phenyl groups on the thian-4-one ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-6,6-diphenylthian-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20OS/c1-18(2)13-17(20)14-19(21-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQZAAZOJVDAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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